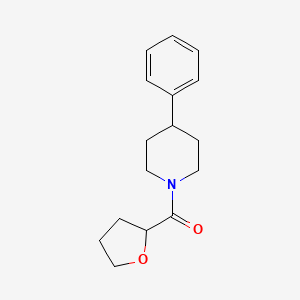
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone, also known as OPM, is a synthetic compound that belongs to the class of piperidine derivatives. OPM has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
作用機序
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone also acts as a dopamine reuptake inhibitor, which can increase the levels of dopamine in the brain, leading to potential analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have a high affinity for acetylcholinesterase and dopamine transporter proteins, leading to its potent inhibitory effects on these enzymes. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has also been shown to have a long half-life in the body, making it a potential candidate for sustained-release formulations. However, further studies are needed to fully understand the biochemical and physiological effects of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone.
実験室実験の利点と制限
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has several advantages for lab experiments, including its high purity, high yield, and well-established synthesis method. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone also has a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has limitations, including its potential toxicity and the need for further studies to fully understand its safety and efficacy.
将来の方向性
There are several future directions for Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone research, including its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone may also have potential as a tracer in PET imaging studies, as well as its potential use as a sustained-release formulation. Further studies are needed to fully understand the safety and efficacy of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone, as well as its potential therapeutic applications.
合成法
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-phenylpiperidine with oxalyl chloride, followed by the addition of 2-oxolane. The final product is obtained by the reduction of the resulting oxalate ester with sodium borohydride. This method has been optimized to yield high purity and high yield of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone.
科学的研究の応用
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been used in various scientific research studies, including its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been shown to act as a potent acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has also been studied for its potential analgesic and anti-inflammatory effects, as well as its use as a tracer in positron emission tomography (PET) imaging studies.
特性
IUPAC Name |
oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(15-7-4-12-19-15)17-10-8-14(9-11-17)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPLUIIIPUSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

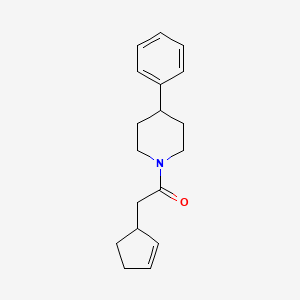
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)

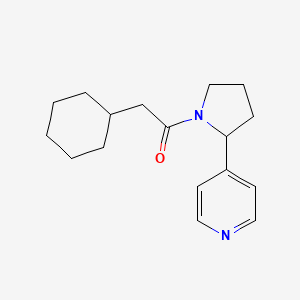
![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

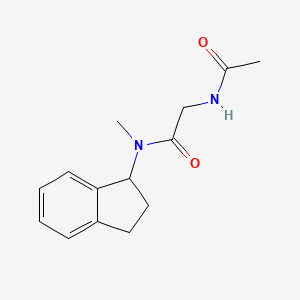

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)

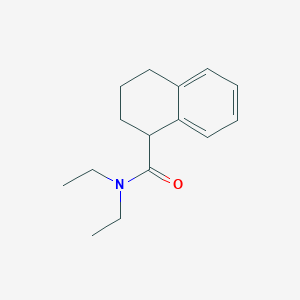

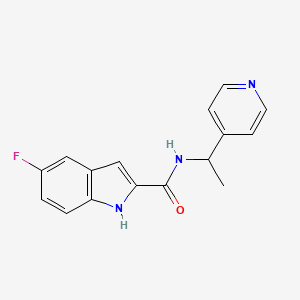
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)